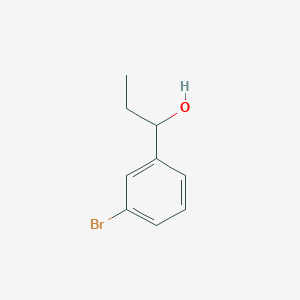

1-(3-Bromophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)propan-1-ol is a compound with the molecular weight of 215.09 . It is also known as 3-(3-Bromophenyl)propan-1-ol . It is used in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .

Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)propan-1-ol involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and the system is kept warm at 50 °C for 2 hours . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)propan-1-ol can be represented by the InChI code: 1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

1-(3-Bromophenyl)propan-1-ol is a pale-yellow to yellow-brown liquid .Scientific Research Applications

Synthesis and Biological Examination

1-(3-Bromophenyl)propan-1-ol has been utilized in the synthesis of various chemical compounds. For instance, Stenlake, Patrick, and Sneader (1989) explored its use in the synthesis of ring-substituted arylpropanonamines and their quaternary salts. These compounds were examined as potential intravenous anesthetics, indicating its relevance in medicinal chemistry research (Stenlake, Patrick, & Sneader, 1989).

Reactivity and Structural Studies

Garcia, Fronczek, and Gandour (1992) researched the reactivity of 3-(N,N-Dimethylamino)propan-1-ol with aryl α-bromoacetophenones. This study provides insights into the structure of the products formed from such reactions, contributing to the broader understanding of chemical reactions involving 1-(3-Bromophenyl)propan-1-ol (Garcia, Fronczek, & Gandour, 1992).

Cyclisation Studies

The compound has also been a subject in cyclisation studies. Goosen, McCleland, and Rinaldi (1993) provided evidence of 1-(3-Bromophenyl)propan-1-ol undergoing cyclisation via aryl radical cation and alkoxyl radical intermediates. Such research is pivotal in understanding the cyclisation mechanisms in organic chemistry (Goosen, McCleland, & Rinaldi, 1993).

Antimicrobial and Antiradical Activities

1-(3-Bromophenyl)propan-1-ol derivatives have been investigated for their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds from 1-(3-Bromophenyl)propan-1-ol and tested them against various human pathogens. The study provides valuable information on the potential use of these compounds in the development of new antimicrobial agents (Čižmáriková et al., 2020).

Corrosion Inhibition

Research by Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their performance as corrosion inhibitors on carbon steel. This study highlights the practical applications of 1-(3-Bromophenyl)propan-1-ol derivatives in industrial contexts, particularly in the prevention of metal corrosion (Gao, Liang, & Wang, 2007).

Safety and Hazards

1-(3-Bromophenyl)propan-1-ol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is known that this compound is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds .

Mode of Action

As a precursor in pharmaceutical synthesis, it likely interacts with its targets to form more complex compounds, which then exert their therapeutic effects .

Biochemical Pathways

Given its role as a precursor in pharmaceutical synthesis, it is plausible that it participates in various biochemical reactions leading to the formation of therapeutically active compounds .

Result of Action

It is known to be used in the synthesis of pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer .

properties

IUPAC Name |

1-(3-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBOGHEHVPWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)

![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)

![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702676.png)

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)

![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)

![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)

![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)